2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
The scientific research surrounding compounds structurally related to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide has primarily focused on their crystal structures and conformational properties. Studies such as those conducted by Subasri et al. (2016, 2017) have elucidated the folded conformation about the methylene C atom of the thioacetamide bridge in similar compounds, highlighting the intramolecular hydrogen bonding stabilizing these conformations. These structural insights are critical for understanding the bioactivity and potential therapeutic applications of these compounds (Subasri et al., 2016) (Subasri et al., 2017).
Antitumor and Antibacterial Agents
Compounds within the thieno[3,2-d]pyrimidin scaffold have been explored for their potential as antitumor and antibacterial agents. For instance, Gangjee et al. (1996, 1997) synthesized a series of analogs as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting their use as antitumor and antibacterial agents. These studies revealed the importance of substituents on the sulfur atom for their potency against human TS and various bacterial enzymes, underscoring the therapeutic potential of such compounds in treating cancer and bacterial infections (Gangjee et al., 1996) (Gangjee et al., 1997).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of thieno[3,2-d]pyrimidin derivatives, aiming to expand the chemical space and explore novel biological activities. Savchenko et al. (2020) detailed the synthesis of pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring, indicating potential for diverse biological activities and further chemical modifications (Savchenko et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, affecting various downstream cellular processes .
Result of Action
The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-19-10-6-9-17(21(19)31-2)13-25-20(28)15-33-24-26-18-11-12-32-22(18)23(29)27(24)14-16-7-4-3-5-8-16/h3-12H,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNNVWZNFZRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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